3-(Oxetan-3-yloxy)propanoic acid

Overview

Description

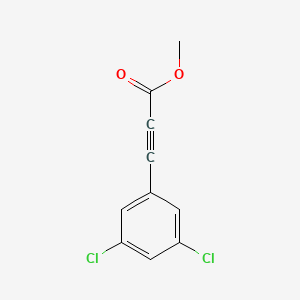

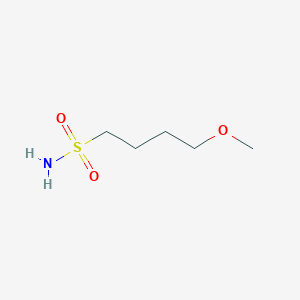

3-(Oxetan-3-yloxy)propanoic acid is a synthetic compound. It has gained attention in various fields of research and industry. The molecular formula of this compound is C6H10O4 , and its molecular weight is 146.14 g/mol .

Synthesis Analysis

The synthesis of propionic acid derivatives like this compound can be achieved through various methods. One such method involves the oxidation of 1-propanol to propionic acid with hydrogen peroxide . Another method involves the electrochemical oxidation of propionic acid, a component of aqueous waste from a hydrothermal liquefaction process .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxetane ring attached to a propanoic acid group . The InChI code for this compound is 1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8) .

Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

One of the pivotal areas of application for compounds like 3-(Oxetan-3-yloxy)propanoic acid lies in synthetic chemistry, particularly in the synthesis of polymers and materials. Phosphonic acids, for instance, share a structural analogy with phosphate moieties, leading to their utilization in the design of supramolecular or hybrid materials, functionalization of surfaces, and in bioactive property explorations (C. M. Sevrain et al., 2017). Such compounds are integral in various research fields, including chemistry, biology, and physics, highlighting their significance in the development of new materials and their applications in environmental sustainability and biotechnology.

Biotechnological Production

The microbial production of bio-based chemicals presents an environmentally friendly alternative to traditional chemical synthesis methods. For instance, the biotechnological production of poly-D-3-hydroxybutyric acid from CO2 utilizes autotrophic cultures of hydrogen-oxidizing bacteria, demonstrating an efficient use of greenhouse gases to produce valuable biopolymers (A. Ishizaki et al., 2001). This method showcases the potential of utilizing compounds similar to this compound in green chemistry and sustainable manufacturing processes.

Potential Therapeutic Research Applications

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(Oxetan-3-yloxy)propanoic acid are currently unknown . This compound is a synthetic molecule that has gained attention in various fields of research and industry.

Mode of Action

As a synthetic compound, it’s likely that it interacts with its targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

Given the structural similarity to indole derivatives, it’s possible that this compound may influence pathways related to tryptophan metabolism . This is purely speculative and requires experimental validation .

Pharmacokinetics

These factors significantly impact the bioavailability of a compound, determining its efficacy and safety .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As a synthetic compound, it may have potential applications in various fields of research and industry.

Action Environment

Factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound .

properties

IUPAC Name |

3-(oxetan-3-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-6(8)1-2-10-5-3-9-4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDDGSXISIAXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-2-amine](/img/structure/B1427187.png)

![N-[1-(5-methylthiophen-2-yl)propan-2-yl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1427188.png)

![7-Oxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B1427191.png)

![[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B1427194.png)

![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]piperazin-2-one](/img/structure/B1427195.png)